molecular formula C16H15N3O4S B2354548 N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide CAS No. 1797283-25-0

N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide

Cat. No. B2354548
CAS RN: 1797283-25-0
M. Wt: 345.37
InChI Key: BNKYAJSOISTGEO-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide” is a chemical compound that contains an isoxazole moiety . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . This compound is offered by Benchchem for CAS No. 1797283-25-0.


Synthesis Analysis

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it is always imperative to develop alternate metal-free synthetic routes .

Scientific Research Applications

Antimicrobial and Antitumor Activities

N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide derivatives have shown promising results in antimicrobial and antitumor activities. The synthesis and evaluation of these compounds against different strains of bacteria and cancer cell lines have been a focus of recent studies, indicating their potential as leads in the development of new antimicrobial and anticancer drugs. Notably, some derivatives exhibited significant potency against Methicillin Resistant Staphylococcus aureus (MRSA), highlighting their relevance in addressing antibiotic resistance issues (S. Chaudhari et al., 2020; L. Yurttaş et al., 2015).

Enzyme Inhibition for Therapeutic Applications

The compound and its derivatives have been explored for their enzyme inhibitory activities, specifically targeting enzymes relevant to diseases such as diabetes and Alzheimer's. Research on sulfonamides incorporating benzodioxane and acetamide moieties demonstrated substantial inhibitory activity against α-glucosidase and acetylcholinesterase, providing a basis for developing therapeutic agents for managing diabetes and Alzheimer's disease respectively (M. Abbasi et al., 2019).

Anticonvulsant Properties

Studies on this compound derivatives also revealed anticonvulsant properties, suggesting their potential use in the treatment of epilepsy. The structural modifications of these compounds to enhance their metabolic stability and increase their efficacy in vivo provide insights into the design of novel anticonvulsant drugs (A. A. Farag et al., 2012).

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Mechanism of Action

properties

IUPAC Name

N-[3-(1,2-benzoxazol-3-ylmethylsulfonylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-11(20)17-12-5-4-6-13(9-12)19-24(21,22)10-15-14-7-2-3-8-16(14)23-18-15/h2-9,19H,10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKYAJSOISTGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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